

Structural Analysis of 1,3,5-Tribromoadamantane: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Tribromoadamantane

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Abstract

1,3,5-Tribromoadamantane is a key halogenated derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique three-dimensional structure and the presence of three bromine atoms at the bridgehead positions make it a valuable building block in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural analysis of **1,3,5-tribromoadamantane**, consolidating available data on its synthesis, purification, and spectroscopic properties. While a definitive single-crystal X-ray structure for **1,3,5-tribromoadamantane** is not publicly available, this guide leverages data from closely related compounds and various spectroscopic techniques to provide a thorough structural elucidation. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their work with this versatile molecule.

Introduction

Adamantane and its derivatives have garnered significant interest in the scientific community due to their unique physicochemical properties, such as high lipophilicity, thermal stability, and a rigid, well-defined three-dimensional structure. The introduction of functional groups, such as halogens, at the bridgehead positions of the adamantane cage allows for further chemical modifications, making these compounds versatile intermediates in organic synthesis. **1,3,5-Tribromoadamantane**, with the chemical formula $C_{10}H_{13}Br_3$, is a trisubstituted adamantane that serves as a precursor for the synthesis of various pharmacologically active molecules and

advanced materials. A thorough understanding of its structural characteristics is paramount for its effective utilization.

This guide summarizes the key structural features of **1,3,5-tribromoadamantane**, drawing upon spectroscopic data and comparative analysis with related adamantane derivatives.

Synthesis and Purification

The most common method for the synthesis of **1,3,5-tribromoadamantane** is the direct electrophilic bromination of adamantane.

Experimental Protocol: Synthesis of 1,3,5-Tribromoadamantane[1]

Materials:

- Adamantane
- Anhydrous bromine
- Iron powder
- Chloroform
- Saturated aqueous sodium bisulfite solution
- Methanol
- Activated carbon

Procedure:

- In a 5L four-necked reaction flask equipped with a condenser, thermometer, and a tail gas absorption device, slowly add 108 g of iron powder to 400 mL of anhydrous bromine over approximately 30 minutes. Stir the mixture for an additional 30 minutes.
- Slowly add the remaining anhydrous bromine to the reaction flask. After the addition is complete, heat the reaction system to 45-50 °C.

- Slowly add 600 g of adamantane to the reaction mixture.
- Increase the reaction temperature to 62-65 °C to achieve reflux. Maintain the reaction at this temperature for 65 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) to track the consumption of adamantane.
- After the reaction is complete, recover the excess bromine by distillation.
- Pour the reaction mixture into a vessel containing ice and 3.5 L of chloroform. Stir the mixture for 10 minutes and then filter through a pad of diatomaceous earth.
- Wash the filtrate with a saturated aqueous sodium bisulfite solution to neutralize any remaining bromine. Note that this step is exothermic and may require cooling.
- Wash the organic layer twice with water.
- Concentrate the organic layer to dryness to obtain the crude product.

Experimental Protocol: Purification by Recrystallization[1]

Procedure:

- Dissolve the crude **1,3,5-tribromoadamantane** in methanol by heating.
- Add a small amount of activated carbon to the hot solution and filter the mixture while hot to remove the activated carbon and other insoluble impurities.
- Allow the filtrate to cool slowly, with stirring, to induce crystallization. Cooling in an ice bath can enhance crystal formation.
- Collect the purified crystals by filtration.
- The mother liquor can be concentrated to obtain a second crop of crystals.

The melting point of the purified **1,3,5-tribromoadamantane** is reported to be in the range of 126-127 °C.[1]

Structural and Spectroscopic Data

Crystallographic Data

As of the writing of this guide, a single-crystal X-ray diffraction structure of **1,3,5-tribromoadamantane** is not available in the Cambridge Structural Database (CSD). However, the crystal structure of the closely related 1,3,5,7-tetrabromoadamantane provides valuable insight into the expected bond lengths and angles of the adamantane cage.

Table 1: Crystallographic Data for 1,3,5,7-Tetrabromoadamantane

Parameter	Value
Chemical Formula	C ₁₀ H ₁₂ Br ₄
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	11.7669 (4)
b (Å)	9.0612 (3)
c (Å)	12.1493 (4)
β (°)	98.529 (2)
Volume (Å ³)	1281.06 (7)
C-Br Bond Lengths (Å)	1.964 (4) - 1.974 (4)

Data obtained from the crystallographic study of 1,3,5,7-tetrabromoadamantane.

Based on this data, the C-Br bond lengths in **1,3,5-tribromoadamantane** are expected to be approximately 1.97 Å. The adamantane cage is a rigid structure, and the C-C bond lengths and angles are not expected to deviate significantly from those observed in adamantane and its other derivatives.

Spectroscopic Analysis

The mass spectrum of **1,3,5-tribromoadamantane** can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The NIST Mass Spectral Library contains an entry for **1,3,5-tribromoadamantane** under NIST Number 411478.[1]

The fragmentation of brominated adamantanes is characterized by the initial loss of a bromine atom, followed by the fragmentation of the adamantane cage. The presence of three bromine atoms in **1,3,5-tribromoadamantane** will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Predicted Major Fragments in the Mass Spectrum of **1,3,5-Tribromoadamantane**

m/z	Proposed Fragment	Notes
370/372/374/376	[C ₁₀ H ₁₃ Br ₃] ⁺	Molecular ion peak cluster, showing the characteristic isotopic pattern for three bromine atoms.
291/293/295	[C ₁₀ H ₁₃ Br ₂] ⁺	Fragment resulting from the loss of one bromine atom.
212/214	[C ₁₀ H ₁₃ Br] ⁺	Fragment resulting from the loss of two bromine atoms.
133	[C ₁₀ H ₁₃] ⁺	Adamantyl cation resulting from the loss of all three bromine atoms.

Due to the C_{3v} symmetry of the **1,3,5-tribromoadamantane** molecule, the NMR spectra are relatively simple.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methine proton, the methylene protons adjacent to the C-Br groups, and the methylene protons further away.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to exhibit four signals, corresponding to the three substituted bridgehead carbons (C-Br), the unsubstituted

bridgehead carbon (C-H), and the two types of methylene carbons.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts for **1,3,5-Tribromoadamantane**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H	~2.5-3.0	Singlet	Methine proton (1H)
^1H	~2.2-2.7	Multiplet	Methylene protons (6H) adjacent to C-Br
^1H	~1.8-2.2	Multiplet	Methylene protons (6H)
^{13}C	~60-70	-	C-Br
^{13}C	~30-40	-	C-H
^{13}C	~40-50	-	CH_2
^{13}C	~35-45	-	CH_2

Note: These are predicted values based on known substituent effects on adamantane and may vary depending on the solvent and experimental conditions.

The IR spectrum of **1,3,5-tribromoadamantane** is expected to be dominated by the vibrational modes of the adamantane cage and the C-Br bonds.

Table 4: Predicted Characteristic IR Absorptions for **1,3,5-Tribromoadamantane**

Wavenumber (cm^{-1})	Vibration	Intensity
2850-3000	C-H stretch	Strong
1450-1470	CH_2 scissoring	Medium
1300-1400	C-H bend	Medium
500-700	C-Br stretch	Strong

Visualizations

Molecular Structure

Caption: Molecular structure of **1,3,5-tribromoadamantane**.

Synthetic Workflow



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Caption: Experimental workflow for the synthesis and purification of **1,3,5-tribromoadamantane**.

Conclusion

1,3,5-Tribromoadamantane is a synthetically important derivative of adamantane. This guide has provided a detailed overview of its synthesis, purification, and structural characterization based on available literature. While a definitive crystal structure remains to be determined, spectroscopic data, in conjunction with data from related compounds, allows for a confident elucidation of its molecular structure. The provided experimental protocols and compiled data serve as a valuable resource for researchers working with this compound, facilitating its application in the development of new pharmaceuticals and materials. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial to provide a more precise and complete picture of the solid-state structure of **1,3,5-tribromoadamantane**.

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References

- 1. 1,3,5-Tribromoadamantane | C₁₀H₁₃Br₃ | CID 1187392 - PubChem [pubchem.ncbi.nlm.nih.gov]
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